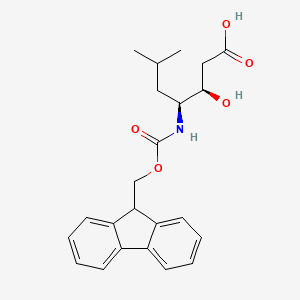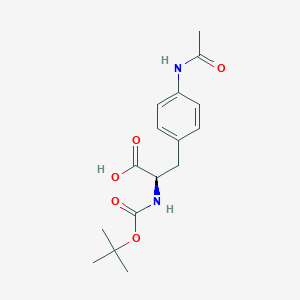
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-methylphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-methylphenyl)pyrimidin-2-amine, or 4-BPMP for short, is a synthetic compound that is used in various scientific research applications. It is a member of the pyrimidine family of heterocyclic compounds and is composed of a pyrimidine ring and a benzodioxole ring, with a methyl group at the 4-position of the pyrimidine ring. 4-BPMP has been studied for its potential applications in biomedical research, drug discovery, and other scientific research areas.
Wissenschaftliche Forschungsanwendungen
4-BPMP has been studied for its potential applications in biomedical research, drug discovery, and other scientific research areas. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter in the brain. It has also been used as a potential treatment for Alzheimer's disease and other neurological disorders. In addition, 4-BPMP has been used in the synthesis of other compounds and as a tool for studying the structure and function of proteins.
Wirkmechanismus
4-BPMP is an inhibitor of acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter in the brain. When 4-BPMP binds to the active site of the enzyme, it prevents the breakdown of acetylcholine, leading to increased levels of the neurotransmitter in the brain. This can lead to increased cognitive function, as well as a decrease in the symptoms of Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects
4-BPMP has been studied for its potential effects on biochemical and physiological processes. It has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. In addition, 4-BPMP has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-BPMP has been used in various laboratory experiments, and has several advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively stable in aqueous media. Furthermore, it is relatively non-toxic, making it suitable for use in laboratory experiments. However, 4-BPMP is not very soluble in organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several possible future directions for the use of 4-BPMP. One potential application is in the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders. In addition, 4-BPMP could be used in the synthesis of other compounds, such as peptides and peptidomimetics. Furthermore, 4-BPMP could be used as a tool for studying the structure and function of proteins, as well as for studying the effects of various drugs on biochemical and physiological processes. Finally, 4-BPMP could be used in the development of new materials, such as polymers and nanomaterials.
Synthesemethoden
4-BPMP is synthesized through a multi-step process. The first step involves the condensation of 4-methylphenol and 2-aminobenzaldehyde to form 4-methyl-2-aminobenzaldehyde. This is followed by the condensation of 4-methyl-2-aminobenzaldehyde and ethyl acetoacetate to form the desired 4-BPMP. This reaction is catalyzed by a base, such as sodium hydroxide, and proceeds in aqueous media.
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(4-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-11-2-4-12(5-3-11)14-9-15(21-18(19)20-14)13-6-7-16-17(8-13)23-10-22-16/h2-9H,10H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJDAKFYYJWINJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6329639.png)












